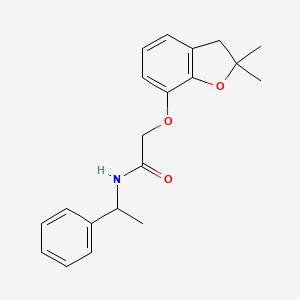

2-氯-N-(2-(3-(3-甲氧基苯基)脲基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Benzamides, which “2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide” is a type of, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .科学研究应用

对映选择性合成应用

一个研究领域涉及到化合物的对映选择性合成,例如从相关的化学结构中合成哌啶类化合物。例如,关于与目标化合物相似的衍生物的研究已经探索了合成手性化合物的办法,手性化合物由于其对映选择性而对于药品和农用化学品的开发至关重要 (Calvez, Langlois, & Chiaroni, 1998)。

分子结构分析

对密切相关的化合物的研究通常包括使用 X 射线衍射、核磁共振、傅里叶变换红外光谱和傅里叶变换拉曼光谱等技术进行详细的分子结构分析。这些研究提供了对分子几何结构、电子结构和分子间相互作用的见解,而这些对于理解化合物的化学反应性和性质至关重要 (Kara, Sagdinc, & Karadayı, 2013)。

抗氧化活性研究

该化学家族中的化合物也因其抗氧化特性而受到研究。涉及衍生物的研究已经利用 DPPH 自由基清除试验来确定其潜在的抗氧化活性,这与预防氧化应激相关疾病有关 (Demir et al., 2015)。

荧光增强研究

某些化合物在与特定离子或分子结合时增强荧光的能力是另一个研究领域。该特性可用于开发用于生物和环境监测的灵敏且选择性的探针 (Faridbod et al., 2009)。

缓蚀

对具有类似功能的化合物进行的研究已经探索了它们作为各种金属的缓蚀剂的潜力。这些研究对于开发用于防止工业应用中腐蚀的新材料至关重要,这对于延长金属部件和结构的寿命至关重要 (Mishra et al., 2018)。

属性

IUPAC Name |

2-chloro-N-[2-[(3-methoxyphenyl)carbamoylamino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3/c1-28-15-8-6-7-14(13-15)23-21(27)25-19-12-5-4-11-18(19)24-20(26)16-9-2-3-10-17(16)22/h2-13H,1H3,(H,24,26)(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBPOORSQDENLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(3-(3-methoxyphenyl)ureido)phenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

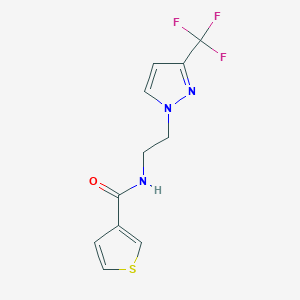

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2711704.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)

![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2711722.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2711723.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711724.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711725.png)